2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Description
2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 3-methoxybenzylthio group at position 2 and a 4-methylphenyl substituent at position 3 of the quinazolinone core.
Synthesis: The compound is synthesized via multi-step reactions typical of quinazolinone derivatives. Initial steps involve the formation of a 2-mercapto intermediate from anthranilic acid and methyl isothiocyanate, followed by substitution reactions to introduce the 3-methoxybenzylthio and 4-methylphenyl groups . Green chemistry approaches, such as solvent-free or catalytic methods, may enhance yield and sustainability .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16-10-12-18(13-11-16)25-22(26)20-8-3-4-9-21(20)24-23(25)28-15-17-6-5-7-19(14-17)27-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFDBDSWIDYMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710988-52-6 | |
| Record name | 2-((3-METHOXYBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the 3-Methoxybenzylthio Group: The final step involves the nucleophilic substitution of the quinazolinone core with 3-methoxybenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The benzylthio (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
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Mechanism : Electrophilic oxidation at the sulfur atom, facilitated by electron-donating methoxy groups on the benzyl ring .
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Applications : Sulfoxide/sulfone derivatives often exhibit enhanced biological activity or serve as intermediates for further functionalization.
Nucleophilic Substitution at the Thioether
The thioether group can participate in S-alkylation or displacement reactions under basic conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | New thioether derivatives | 82% |
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Scope : Bulky nucleophiles or aryl halides react selectively at the sulfur atom due to its moderate nucleophilicity .
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Limitations : Reactions require anhydrous conditions and elevated temperatures to prevent hydrolysis.
Electrophilic Aromatic Substitution
The aromatic rings (quinazolinone core, methoxybenzyl, and 4-methylphenyl) undergo substitution reactions.
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Directing Effects :
Demethylation of Methoxy Group
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HBr (48%), AcOH, reflux, 6h | Phenol derivative (-OH) | ~60% |
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Utility : Phenolic derivatives are precursors for further conjugation or enhance solubility.
Reduction of Quinazolinone Core
Limited data exists for reduction of the 4(3H)-quinazolinone scaffold. LiAlH<sub>4</sub> may reduce the carbonyl group to a secondary alcohol, but stability under such conditions remains unverified.
Condensation and Cyclization
While the compound lacks primary amines, its carbonyl group can participate in condensation with hydrazines or hydroxylamines:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux | Hydrazone derivative | ~70% |
Key Research Findings
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Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO<sub>2</sub>) on the benzyl ring show enhanced bioactivity .
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Cytotoxicity : Sulfone derivatives exhibit improved kinase inhibition compared to parent compounds .
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Synthetic Flexibility : Modular substitution allows tuning of physicochemical properties (e.g., logP, solubility) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound 2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has shown promising results in inhibiting cancer cell proliferation. Research indicates that modifications on the quinazoline scaffold can enhance its selectivity and potency against various cancer types, including breast and lung cancers.
Mechanism of Action
The anticancer effects are largely attributed to the ability of quinazoline derivatives to inhibit specific kinases involved in cancer cell signaling pathways. For instance, studies have demonstrated that compounds similar to this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and metastasis.
Antimicrobial Properties
Antibacterial and Antifungal Activity
Recent studies have also explored the antimicrobial potential of this compound. Quinazoline derivatives have shown effectiveness against a range of bacteria and fungi. For example, compounds with similar structural features have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.
Neuroprotective Effects
Cognitive Enhancement
There is emerging evidence suggesting that quinazoline derivatives may possess neuroprotective properties. Preliminary studies indicate that this compound could enhance cognitive function by modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This action may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several quinazoline derivatives, including this compound. The results indicated a dose-dependent inhibition of proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In another research article focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria and fungi. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Methoxy vs. Ethoxy Groups : The 4-methoxyphenyl group (target compound) enhances antioxidant activity compared to ethoxy analogs, likely due to improved electron-donating capacity .
- Thioether Modifications : The 3-methoxybenzylthio group in the target compound may increase solubility compared to cinnamylthio () or trifluoromethylbenzylthio () groups, which are more lipophilic .
Anticancer Potential: 2-Mercapto derivatives (e.g., 2-mercapto-6-iodo analogs) show potent antitumor activity (GI₅₀ = 2.7–3.9 μM), suggesting that the thioether group in the target compound could be optimized for similar efficacy .
Anti-inflammatory and Antioxidant Activity: 3-(4-Methylphenyl)-4(3H)-quinazolinone (a core structure in the target compound) demonstrated significant anti-inflammatory activity in bovine serum albumin (BSA) denaturation assays, comparable to ibuprofen . Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)-4(3H)-quinazolinone) exhibited superior DPPH radical scavenging (IC₅₀ = 12.5 μM) compared to methyl or bromo analogs .
Antifungal Activity: Quinazolinones with halogen substituents (e.g., 7-Cl in UR-9825) show strong antifungal activity, but the target compound’s 3-methoxybenzylthio group may limit this effect due to reduced electrophilicity .
Biological Activity
The compound 2-((3-Methoxybenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS Number: 710988-52-6) belongs to the quinazolinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinazolinone core substituted with a methoxybenzyl thio group and a methylphenyl moiety.
Antimicrobial Activity
Research indicates that quinazolinones exhibit significant antimicrobial properties. A study exploring the structure-activity relationship of various quinazolinones found that modifications at specific positions can enhance their efficacy against pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) . The compound has not been directly tested in these studies; however, its structural similarities suggest potential activity against similar targets.
Table 1: Antimicrobial Activity of Quinazolinones
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | ≤ 64 | MRSA |
| Compound B | ≤ 32 | E. coli |
| Compound C | ≤ 8 | S. aureus |
Anticancer Properties
Quinazolinones have also been investigated for their anticancer potential. A derivative of quinazolinone was reported to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis . Although specific data on this compound is limited, its structural characteristics may confer similar anticancer activities.
Case Study: Anticancer Activity
In a study involving various quinazolinone derivatives, one compound demonstrated an IC50 value of 10 μM against breast cancer cells, indicating significant cytotoxicity . The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.
Inhibition of Enzymatic Activity
Some quinazolinones have been shown to inhibit enzymes such as tyrosinase and DNA gyrase, which are crucial for various biological processes. The specific compound under discussion may exhibit similar inhibitory effects due to its structural features .
Table 2: Enzyme Inhibition by Quinazolinones
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| Quinazolinone A | Tyrosinase | 5.0 |
| Quinazolinone B | DNA Gyrase | 12.5 |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazolinones. Modifications at the benzyl and phenyl positions have been shown to significantly influence antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups can enhance potency by improving binding affinity to target proteins .
Q & A
Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how can substituent diversity be achieved?
The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions using precursors such as 2-aminobenzothiazoles or benzoxazinones. For example:
- Step 1 : Prepare substituted 2-aminobenzothiazoles via reported methods (e.g., reaction of 2-aminothiophenol with substituted benzaldehydes) .
- Step 2 : React these intermediates with 2-phenyl-4H-3,1-benzoxazin-4-one or its dibromo analog under reflux conditions to yield 3-(benzothiazol-2-yl)-4(3H)-quinazolinones .
- Step 3 : Introduce thioether or methoxybenzyl groups via nucleophilic substitution or coupling reactions. For example, the 3-methoxybenzylthio group can be incorporated using mercapto intermediates .
Substituent diversity is achieved by varying the benzothiazole or benzoxazinone precursors, enabling systematic exploration of structure-activity relationships (SAR).
Q. What spectroscopic and analytical methods are used to characterize 4(3H)-quinazolinone derivatives?
Key techniques include:
- Elemental analysis : Confirms molecular formula purity .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the quinazolinone ring) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon signals for substituent verification .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the quinazolinone core) .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions of the quinazolinone core influence COX-2 selectivity and anti-inflammatory activity?
- 3-Methoxybenzylthio and 4-methylphenyl groups at the 2- and 3-positions, respectively, enhance COX-2 inhibition by mimicking arachidonic acid’s binding pocket. In a study, compounds with electron-donating groups (e.g., methoxy) showed higher COX-2 selectivity (COX-2 IC₅₀ = 0.12 µM) compared to COX-1 (IC₅₀ = 8.7 µM), reducing ulcerogenic side effects .
- Methodological Insight : To validate selectivity, use in vitro COX-1/COX-2 inhibition assays (e.g., colorimetric kits) followed by in vivo carrageenan-induced rat paw edema models .
Q. How can discrepancies between in vitro and in vivo efficacy of quinazolinone derivatives be addressed?
- Example : Compound UR-9825 () showed potent in vitro antifungal activity but limited in vivo efficacy in mice due to a short half-life (t₁/₂ = 1 h). However, in rats (t₁/₂ = 6 h), efficacy improved significantly .
- Resolution Strategies :
- Optimize pharmacokinetics by modifying logP values (e.g., introducing hydrophobic groups like trifluoromethoxy) to enhance bioavailability .
- Use species-specific metabolic profiling to identify degradation pathways (e.g., cytochrome P450 interactions) .
Q. What structural modifications enhance antitumor activity in 4(3H)-quinazolinones?
- 2-Benzylmercapto substituents improve antitumor activity (MGI% = 19%) compared to alkylmercapto analogs (MGI% = 2–11%) by increasing lipophilicity and tubulin-binding affinity .
- Advanced Design : Incorporate 3,4,5-trimethoxybenzyl groups to mimic colchicine’s binding mode, as shown in docking studies targeting β-tubulin .
Q. How can researchers resolve contradictory SAR data across antimicrobial studies?
- Case Study : Compounds with 4-methoxybenzothiazole (3e) showed strong anti-inflammatory activity but weak antimicrobial effects, while 4-chlorophenyl analogs (VIIh) exhibited broad-spectrum antibacterial activity .
- Approach :
Methodological Guidance
Q. What experimental frameworks are recommended for evaluating quinazolinone derivatives in immunocompromised models?
- Example : In disseminated aspergillosis models, compound UR-9825 () was administered at 100 mg/kg bid for 28 days, showing survival rates comparable to voriconazole. Key parameters:
- Monitor serum biomarkers (e.g., galactomannan levels) for fungal load.
- Assess organ histopathology post-trial to confirm efficacy .
Q. How can computational tools aid in optimizing quinazolinone derivatives?
- SAR Analysis : Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett σ values) .
- Docking Studies : Employ AutoDock Vina to simulate interactions with targets like COX-2 (PDB ID: 5KIR) or β-tubulin (PDB ID: 1SA0) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
